molecular formula C10H9ClN2O2 B6355701 Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1397187-24-4

Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B6355701
CAS No.: 1397187-24-4
M. Wt: 224.64 g/mol
InChI Key: GEKUVXRPBHXCEA-UHFFFAOYSA-N
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Description

Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate is a high-value chemical intermediate designed for medicinal chemistry and drug discovery research. This compound features the privileged imidazo[1,2-a]pyridine scaffold, recognized for its broad spectrum of biological activities and significant presence in pharmacologically active compounds . The 8-chloro and 3-ester substitutions make it a versatile building block for further structural diversification, particularly through cross-coupling reactions and functional group transformations. A primary research application for this scaffold is in the development of novel anti-tuberculosis (TB) agents. Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a potent class of compounds inhibiting Mycobacterium tuberculosis . These inhibitors primarily target the QcrB subunit of the cytochrome bcc complex, a critical component of the bacterial respiratory chain, demonstrating excellent activity against multi-drug resistant (MDR) and extensively drug-resistant (XDR) TB strains . One prominent analogue, Telacebec (Q203), which is built upon this core structure, is currently in Phase II clinical trials, underscoring the scaffold's profound therapeutic potential . Beyond infectious disease, the imidazo[1,2-a]pyridine core is extensively explored in oncology research. It serves as a key structural motif in the design of phosphatidylinositol-3-kinase α (PI3Kα) inhibitors . The PI3K pathway is frequently dysregulated in cancers, and inhibitors based on this scaffold have shown promising nanomolar potency and anti-proliferative activity against various cancer cell lines, inducing cell cycle arrest and apoptosis . The structural features of this compound allow researchers to synthesize derivatives that interact with critical binding pockets in the PI3Kα enzyme. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-6-12-9-7(11)4-3-5-13(8)9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKUVXRPBHXCEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate typically involves a two-step one-pot method. The process begins with the reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate. This intermediate is then condensed with ethyl bromoacetate in the presence of a base to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate or sodium hydride.

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce an N-oxide.

Scientific Research Applications

Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The chloro group and ester functionality allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on the position and nature of substituents. Below is a comparative analysis of ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate with its structural analogues:

Table 1: Structural Comparison of this compound and Analogues

Compound Name Substituent Position(s) Molecular Formula Molecular Weight (g/mol) Purity (%) Reference
This compound 8-Cl C₁₀H₉ClN₂O₂ 224.64 95
Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate 6-Cl C₁₀H₉ClN₂O₂ 224.64 98
Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate 7-Cl C₁₀H₉ClN₂O₂ 224.64 97
Ethyl 5-nitroimidazo[1,2-a]pyridine-3-carboxylate 5-NO₂ C₁₀H₉N₃O₄ 235.20 -
Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate 2,6-CH₃ C₁₂H₁₄N₂O₂ 218.25 95

Key Observations :

  • Chlorine vs. Nitro Substituents : The 8-chloro derivative exhibits distinct electronic effects compared to nitro-substituted analogues (e.g., 5-nitro derivative), influencing reactivity in electrophilic substitution reactions .
  • Positional Isomerism : Chlorine at the 6- or 7-position (vs. 8-position) alters steric accessibility, impacting binding affinity in biological targets .
Reactivity and Chemical Behavior
  • Halogen Reactivity : The 8-chloro substituent is less reactive toward nucleophilic displacement compared to 6- or 7-chloro isomers due to steric hindrance .
  • Solvent-Dependent Reactions : Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate reacts with NCS in ethyl acetate to yield 5-(chloromethyl) derivatives (83% yield), whereas acetic acid promotes oxo-dihydro product formation .

Key Insights :

  • The 8-chloro derivative’s bioactivity remains understudied, but positional isomers like the 6-chloro and 2,6-dimethyl analogues show promising antituberculosis activity .
  • Trifluoromethyl groups enhance metabolic stability, making them favorable in drug design .

Biological Activity

Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H9_9ClN2_2O2_2
  • SMILES Notation : CCOC(=O)C1=NC=C2N1C=CC=C2Cl
  • InChIKey : QGUCDGJCJYFOMT-UHFFFAOYSA-N

The presence of the chloro group at the 8-position and the ester group at the 3-position contributes to the compound's unique reactivity and biological interactions.

This compound exhibits its biological activity through several mechanisms:

  • Antimicrobial Activity : Compounds in this class have shown potential against multidrug-resistant strains of tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The minimum inhibitory concentration (MIC) for effective compounds in this series ranges from 0.03 to 5.0 μM against Mycobacterium tuberculosis (Mtb) .
  • Anticancer Properties : Research indicates that imidazo[1,2-a]pyridine derivatives may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
  • Pharmacokinetics : Some analogues demonstrate favorable pharmacokinetic profiles, supporting their potential for once-daily dosing regimens. For instance, certain derivatives have shown good oral bioavailability and long half-lives in animal models .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and related compounds:

Activity TypeDescriptionReference
AntimicrobialEffective against MDR-TB; MIC values range from 0.03 to 5.0 μM
AnticancerInduces apoptosis in various cancer cell lines
AntiviralPotential activity against viral infections
Enzyme InhibitionInhibits specific kinases involved in cancer progression

Case Studies and Research Findings

  • Antitubercular Activity :
    A study by Moraski et al. identified several imidazo[1,2-a]pyridine derivatives with significant antitubercular activity. The most potent compounds exhibited MIC values as low as ≤0.006 μM against Mtb H37Rv strains, outperforming existing treatments like pretomanid .
  • Anticancer Studies :
    In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
  • Pharmacological Profiling :
    A comprehensive pharmacological evaluation revealed that certain derivatives possess promising pharmacokinetic properties conducive to therapeutic use, including high bioavailability and extended half-lives in vivo .

Q & A

Q. What are the common synthetic routes for Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate?

The synthesis typically involves cyclization reactions of precursor molecules under controlled conditions. A widely used method includes:

  • Cycloisomerization of N-propargylpyridinium derivatives in basic media (e.g., NaOH) to form the imidazo[1,2-a]pyridine core .
  • Precursor modification : Introducing the chloro substituent at the 8-position via electrophilic substitution or halogenation steps, followed by esterification to attach the ethyl carboxylate group at position 3 .
  • Solvents like ethanol or dimethoxyethane are employed at elevated temperatures (60–100°C) to promote cyclization .

Q. How is the structure of this compound characterized?

Key analytical methods include:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and bond geometries, as demonstrated for analogous imidazo[1,2-a]pyridines .
  • Elemental analysis : Ensures stoichiometric composition .

Q. What basic biological activities are reported for this compound?

While direct studies on the 8-chloro derivative are limited, structurally related imidazo[1,2-a]pyridines exhibit:

  • Antimicrobial activity : Against Gram-positive bacteria and mycobacteria, attributed to halogen substituents enhancing membrane penetration .
  • Antiviral potential : Inhibition of viral proteases in preliminary assays .
  • Anti-inflammatory effects : Modulating cytokine production in cell-based models .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity?

  • Catalyst selection : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity .
  • Temperature control : Gradual heating (70–90°C) minimizes side reactions .
  • Purification : Column chromatography with ethyl acetate/hexane gradients removes unreacted precursors .

Q. How do structural modifications at the 8-position influence biological activity?

Comparative studies of imidazo[1,2-a]pyridine derivatives reveal:

Substituent at Position 8Biological ActivityKey Reference
Chloro (target compound)Enhanced antimicrobial potency
Amino (e.g., Ethyl 8-amino-7-chloro analog)Improved solubility but reduced activity against mycobacteria
Bromo (e.g., Ethyl 6-bromo-3-chloro analog)Increased cytotoxicity in cancer cell lines
Trifluoromethyl (e.g., Ethyl 8-CF₃ analog)Higher metabolic stability in pharmacokinetic studies

Q. How can contradictions in reported biological data be resolved?

  • Standardized assays : Use consistent microbial strains (e.g., Mycobacterium tuberculosis H37Rv) and cell lines .
  • Dose-response curves : Clarify potency discrepancies (e.g., IC₅₀ vs. MIC values) .
  • Computational modeling : Molecular docking to predict binding affinities to targets like bacterial enoyl-ACP reductase .

Q. What is the compound’s role in medicinal chemistry drug design?

  • Scaffold for derivatization : The ethyl ester at position 3 allows facile hydrolysis to carboxylic acids for prodrug development .
  • Halogen bonding : The 8-chloro group enhances interactions with hydrophobic enzyme pockets, as seen in protease inhibitors .
  • SAR libraries : Combinatorial synthesis of analogs (e.g., varying substituents at positions 6 and 8) to refine selectivity .

Q. What are the stability and storage recommendations for research use?

  • Storage : -20°C in airtight containers under inert gas (N₂ or Ar) to prevent ester hydrolysis .
  • Handling : Use glove boxes for hygroscopic samples; avoid prolonged exposure to light .
  • Stability assays : Monitor degradation via HPLC every 6 months .

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